
Quillifoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quillifoline is a quinolizine derivative with the molecular formula C21H24ClNO2 and a molecular weight of 357.874 g/mol . It is known for its adrenolytic, sedative, and vasodilator properties . The compound was patented by N. V. Koninklijke Pharmaceutische Fabrieken voorheen Brocades-Stheeman & Pharmacia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quillifoline involves the formation of the quinolizine core structure. One common method includes the selective addition of radicals to isonitriles, which enables the preparation of N-heteroaromatics . This method utilizes alkenes as synthetic equivalents of alkynes by coupling homoallylic ring expansion to yield the formal 6-endo products with aromatization via stereoelectronically assisted C-C bond scission .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Quillifoline undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolizine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolizine N-oxides.
Reduction: Dihydroquinolizine derivatives.
Substitution: Various substituted quinolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Quillifoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its adrenolytic and sedative properties.
Medicine: Investigated for its potential therapeutic uses as a vasodilator and sedative.
Industry: Potential applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of quillifoline involves its interaction with adrenergic receptors, leading to its adrenolytic effects . It acts as an antagonist at these receptors, inhibiting the action of endogenous catecholamines. This results in vasodilation and sedation. The exact molecular targets and pathways involved in its sedative effects are still under investigation.
Comparison with Similar Compounds
Quillifoline can be compared with other quinolizine derivatives and compounds with similar pharmacological properties. Some similar compounds include:
Quinoline: Another N-heteroaromatic compound with various pharmacological activities.
Quinazoline: Known for its use in the development of anticancer agents.
Isoquinoline: Used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
This compound’s unique combination of adrenolytic, sedative, and vasodilator properties sets it apart from other similar compounds. Its specific molecular structure and the presence of a chloro-substituted aromatic ring contribute to its distinct pharmacological profile.
Properties
CAS No. |
15301-89-0 |
|---|---|
Molecular Formula |
C21H24ClNO2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
InChI Key |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
Synonyms |
Quillifoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


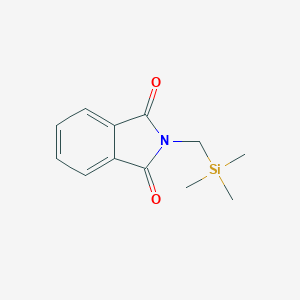

![trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium](/img/structure/B103303.png)
![(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione](/img/structure/B103309.png)
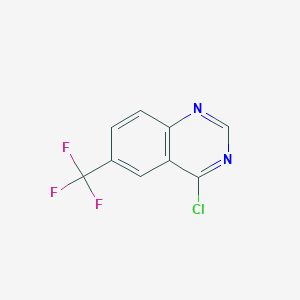
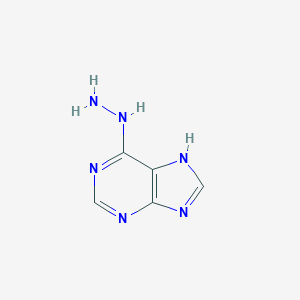

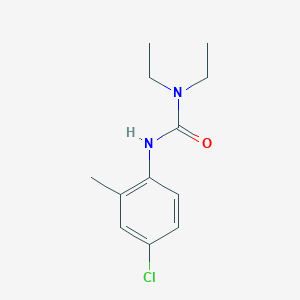
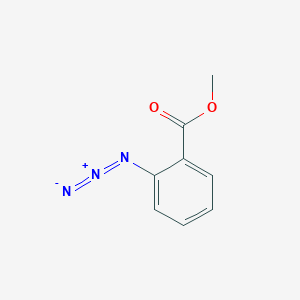
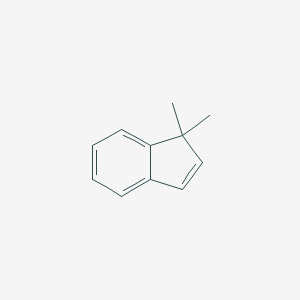

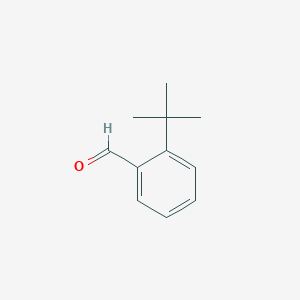
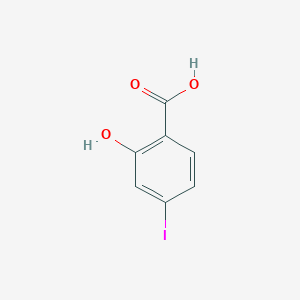
![4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B103323.png)
